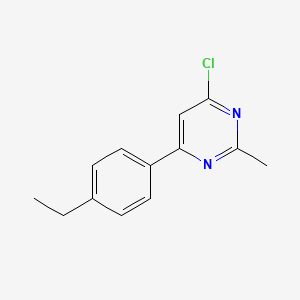

4-Chloro-6-(4-ethylphenyl)-2-methylpyrimidine

Descripción

Propiedades

IUPAC Name |

4-chloro-6-(4-ethylphenyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c1-3-10-4-6-11(7-5-10)12-8-13(14)16-9(2)15-12/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAVQEBGZRIHPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=NC(=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Chloro-6-(4-ethylphenyl)-2-methylpyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary research indicates that it may possess anticancer effects, although more detailed studies are necessary to elucidate its effectiveness and mechanisms.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets within cells, potentially modulating enzyme activity or interfering with cellular signaling pathways. The following table summarizes the proposed mechanisms:

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | The compound may inhibit key enzymes involved in metabolic pathways. |

| Receptor Interaction | It may bind to receptors, altering signaling cascades. |

| Cellular Signaling Interference | Disruption of normal signaling pathways could lead to apoptosis in cancer cells. |

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into the efficacy and potential applications of this compound.

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of structurally similar pyrimidines against various pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive strains, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL.

- Anticancer Activity : A case study focused on a series of pyrimidine derivatives, including this compound, showed promising results in inhibiting cancer cell proliferation in vitro. The study utilized cell lines derived from breast and colon cancers and reported a reduction in cell viability by over 50% at specific concentrations.

- Mechanistic Insights : Another research effort employed molecular docking studies to predict the binding affinity of this compound to target proteins involved in cancer progression. The results indicated a strong binding affinity with key oncogenic proteins, suggesting a potential for therapeutic development .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional properties of 4-Chloro-6-(4-ethylphenyl)-2-methylpyrimidine are compared below with analogous pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Substituent Effects at Position 6

The 4-ethylphenyl group distinguishes the target compound from related structures:

- 4-Chloro-6-(2,3-dimethylphenylamino)-2-methylpyrimidine (YS-121): Replacing the ethylphenyl group with a 2,3-dimethylphenylamino moiety introduces hydrogen-bonding capability and enhances PPARα/γ agonism (EC50 = 1.0 µM and 3.6 µM, respectively) .

- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: The ethoxy group increases polarity, reducing logP compared to ethylphenyl.

Substituent Effects at Position 4

- 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine : The chloro group is retained, but the methylsulfonyl-piperidine substituent introduces basicity and hydrogen-bond acceptor capacity, which may enhance solubility .

- 4-Hydroxy-6-(4-chlorophenyl)-5-(thienylcarbonyl)pyrimidine : Replacement of chloro with hydroxy reduces electrophilicity, altering metabolic stability .

Substituent Effects at Position 2

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Métodos De Preparación

Chlorination of 4-Hydroxy-6-methylpyrimidine

A well-documented method involves chlorination of 4-methyl-6-hydroxy pyrimidine using phosphorus oxychloride in the presence of an organic base such as triethylamine or diisopropylethylamine.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-methyl-6-hydroxy pyrimidine dispersed in POCl3 (1:5-10 weight ratio), cooled to 5-7 °C | Preparation for chlorination |

| 2 | Addition of organic base dropwise, reaction heated to reflux (~100 °C) for 4-5 hours | Formation of 4-chloro-6-methylpyrimidine |

| 3 | Removal of excess POCl3 under reduced pressure | Concentrated reaction mixture |

| 4 | Quenching in ice water (~1 kg ice per kg reaction mixture), stirring for 1 hour | Hydrolysis of residual reagents |

| 5 | Extraction with ethyl acetate (2x), washing with saturated sodium bicarbonate and sodium chloride solutions | Purification |

| 6 | Drying over anhydrous sodium sulfate, filtration, concentration | Crude product |

| 7 | Recrystallization from n-hexane | Pure 4-chloro-6-methylpyrimidine, >98% purity, yield 85-90% |

This method is supported by multiple embodiments in patent CN110372601A and yields high purity and good yield of the chloro-substituted pyrimidine intermediate.

Alternative Chlorination Using Triphosgene

Another environmentally friendlier method replaces POCl3 with triphosgene dissolved in dichloroethane, reacting with 4,6-dihydroxy-2-methylpyrimidine in the presence of N,N-diethylaniline at reflux for 6-8 hours. This method avoids the toxicity and handling issues of POCl3 and phosgene, suitable for industrial scale synthesis.

Introduction of the 4-Ethylphenyl Group at Position 6

The 4-ethylphenyl substituent is typically introduced via nucleophilic aromatic substitution or cross-coupling reactions on the 6-chloro or 6-halo pyrimidine intermediates.

- Starting from 4,6-dichloro-2-methylpyrimidine , selective substitution at the 6-position with 4-ethylphenyl nucleophiles (e.g., 4-ethylphenylboronic acid in Suzuki coupling or 4-ethylphenylamine in nucleophilic aromatic substitution) can be performed.

- The reaction conditions vary depending on the coupling strategy but generally involve palladium catalysts for cross-coupling or heating with amines in polar aprotic solvents.

While specific detailed protocols for the 4-ethylphenyl substitution on the 6-position of 2-methylpyrimidine are less directly documented in the provided sources, analogous methods for similar pyrimidine substitutions are well established in the literature.

Summary Table of Preparation Methods

Research Findings and Notes

- The chlorination step is critical and can be optimized by choice of base and temperature to maximize yield and purity.

- Recrystallization from n-hexane or ethanol ensures removal of impurities and unreacted starting materials.

- The use of triphosgene offers safer handling and less environmental impact than POCl3, which is corrosive and toxic.

- Side products such as 4-chloro-N-ethyl-6-methylpyrimidin-2-amine have been observed in related syntheses, requiring careful control of reaction conditions.

- Extraction and pH adjustment steps (using saturated sodium bicarbonate) are essential to neutralize acidic byproducts and facilitate purification.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Chloro-6-(4-ethylphenyl)-2-methylpyrimidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of pyrimidine derivatives typically involves multi-step nucleophilic substitution or coupling reactions. For example, analogous compounds like 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)sulfanyl)-2-(2-pyridinyl)pyrimidine () use chlorobenzyl chloride and pyridinylpyrimidine cores. Key steps include:

- Step 1 : Introduction of the 4-ethylphenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.

- Step 2 : Chlorination at the 4-position using POCl₃ or PCl₅ under reflux.

- Step 3 : Methyl group introduction via alkylation or methylation agents (e.g., CH₃I/K₂CO₃).

- Optimization : Catalyst choice (e.g., Pd for coupling), solvent polarity (DMF or THF), and temperature control (60–100°C) significantly affect yield. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer :

- NMR Analysis : ¹H/¹³C NMR can confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for ethylphenyl groups; methyl groups at δ 2.0–2.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₁₃ClN₂: calc. 232.0765).

- X-ray Crystallography : For solid-state structure validation (analogous to 4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidine in ).

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC values against S. aureus or E. coli).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols).

- Reference Compounds : Compare with 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine ( ) to assess structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability or structural analogs. Strategies include:

- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in cancer vs. antimicrobial assays).

- SAR Studies : Systematically modify substituents (e.g., replace 4-ethylphenyl with 4-chlorophenyl as in ) to isolate activity drivers.

- Dose-Response Curves : Validate activity thresholds using standardized protocols (e.g., NIH/NCATS guidelines).

- Example : 2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol () showed altered bioactivity due to hydroxyl vs. chloro substituents .

Q. What computational strategies are effective for predicting binding modes and target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with targets (e.g., EGFR kinase, PDB ID: 1M17).

- MD Simulations : GROMACS or AMBER for stability analysis (≥100 ns trajectories).

- Pharmacophore Modeling : Identify critical interaction sites (e.g., chloro group for hydrophobic pockets).

- Case Study : Analog 4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine () used docking to validate kinase binding .

Q. How can researchers design experiments to probe the compound's metabolic stability and toxicity profile?

- Methodological Answer :

- In Vitro Metabolism : Liver microsome assays (human/rat) with LC-MS/MS metabolite identification.

- Reactive Metabolite Screening : Trapping studies using glutathione or cyanide.

- Toxicogenomics : RNA-seq or qPCR to assess stress pathways (e.g., Nrf2, CYP450).

- Reference Data : Compare with N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide (), which showed hepatotoxicity linked to sulfonyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.